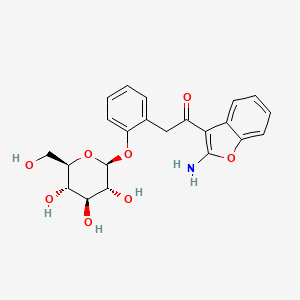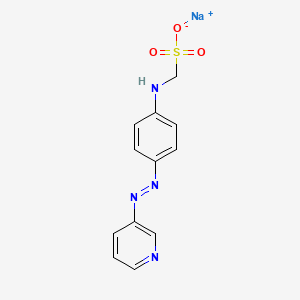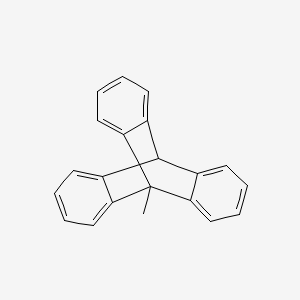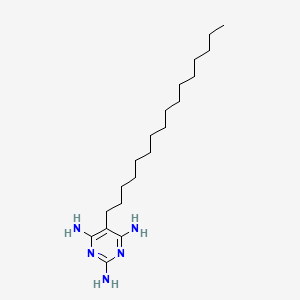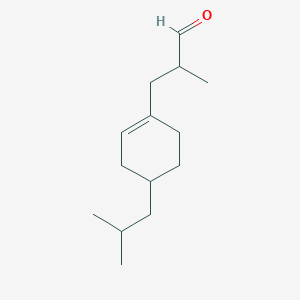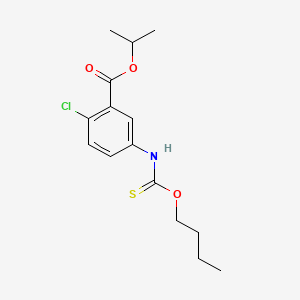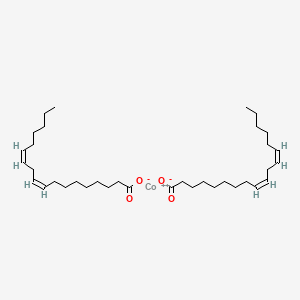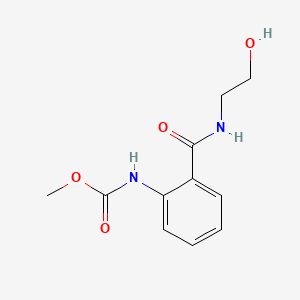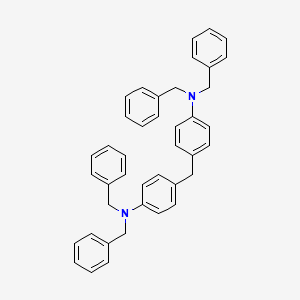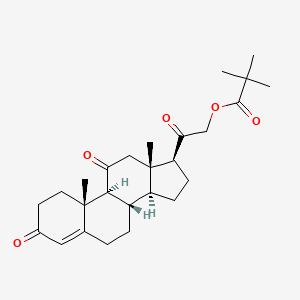
21-Hydroxypregn-4-ene-3,11,20-trione 21-pivalate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
21-Hydroxypregn-4-ene-3,11,20-trione 21-pivalate is a synthetic steroid compound. It is derived from pregnane, a steroid nucleus, and is characterized by the presence of hydroxyl groups at positions 21 and 11, as well as keto groups at positions 3 and 20. The pivalate ester at position 21 enhances its stability and lipophilicity .
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 21-Hydroxypregn-4-ene-3,11,20-trione 21-pivalate typically involves multiple steps. One common route starts with the precursor 3β-acetoxypregn-5-en-20-one. This compound undergoes a series of reactions including bromination, hydrolysis, and oxidation to introduce the hydroxyl and keto groups at the desired positions . The final step involves esterification with pivalic acid to form the pivalate ester .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but is optimized for large-scale production. This involves the use of automated reactors, precise control of reaction conditions, and purification techniques such as chromatography to ensure high yield and purity .
化学反应分析
Types of Reactions
21-Hydroxypregn-4-ene-3,11,20-trione 21-pivalate undergoes various chemical reactions, including:
Oxidation: Conversion of hydroxyl groups to keto groups.
Reduction: Reduction of keto groups to hydroxyl groups.
Substitution: Replacement of functional groups with other substituents.
Common Reagents and Conditions
Oxidation: Reagents like chromium trioxide or potassium permanganate.
Reduction: Reagents such as sodium borohydride or lithium aluminum hydride.
Substitution: Conditions vary depending on the substituent being introduced.
Major Products Formed
The major products formed from these reactions include various hydroxylated and keto derivatives of the parent compound .
科学研究应用
21-Hydroxypregn-4-ene-3,11,20-trione 21-pivalate has several applications in scientific research:
Chemistry: Used as a precursor in the synthesis of other steroid compounds.
Biology: Studied for its effects on cellular processes and signaling pathways.
Medicine: Investigated for its potential therapeutic effects in treating inflammatory and autoimmune diseases.
Industry: Utilized in the production of steroid-based pharmaceuticals.
作用机制
The mechanism of action of 21-Hydroxypregn-4-ene-3,11,20-trione 21-pivalate involves its interaction with steroid receptors in the body. It binds to glucocorticoid receptors, modulating the expression of genes involved in inflammation and immune response. This leads to its anti-inflammatory and immunosuppressive effects .
相似化合物的比较
Similar Compounds
Hydrocortisone: A naturally occurring steroid with similar anti-inflammatory properties.
Cortisone: Another steroid with comparable effects but different metabolic pathways.
Prednisolone: A synthetic steroid with enhanced potency and stability
Uniqueness
21-Hydroxypregn-4-ene-3,11,20-trione 21-pivalate is unique due to its specific structural modifications, which enhance its stability and lipophilicity. This makes it a valuable compound for research and therapeutic applications .
属性
CAS 编号 |
84963-41-7 |
|---|---|
分子式 |
C26H36O5 |
分子量 |
428.6 g/mol |
IUPAC 名称 |
[2-[(8S,9S,10R,13S,14S,17S)-10,13-dimethyl-3,11-dioxo-2,6,7,8,9,12,14,15,16,17-decahydro-1H-cyclopenta[a]phenanthren-17-yl]-2-oxoethyl] 2,2-dimethylpropanoate |
InChI |
InChI=1S/C26H36O5/c1-24(2,3)23(30)31-14-21(29)19-9-8-18-17-7-6-15-12-16(27)10-11-25(15,4)22(17)20(28)13-26(18,19)5/h12,17-19,22H,6-11,13-14H2,1-5H3/t17-,18-,19+,22+,25-,26-/m0/s1 |
InChI 键 |
MFNKUOBOAMIHNU-HEDGWYKQSA-N |
手性 SMILES |
C[C@]12CCC(=O)C=C1CC[C@@H]3[C@@H]2C(=O)C[C@]4([C@H]3CC[C@@H]4C(=O)COC(=O)C(C)(C)C)C |
规范 SMILES |
CC12CCC(=O)C=C1CCC3C2C(=O)CC4(C3CCC4C(=O)COC(=O)C(C)(C)C)C |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



